A Technical Guide to the Synthesis of Tinoridine Hydrochloride via the Gewald Reaction
A Technical Guide to the Synthesis of Tinoridine Hydrochloride via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a novel inhibitor of ferroptosis through the activation of the Nrf2 signaling pathway.[1] This technical guide provides an in-depth overview of the synthesis of Tinoridine Hydrochloride, with a specific focus on the efficient and versatile Gewald reaction. Detailed experimental protocols, quantitative data, and visualizations of the core synthetic and signaling pathways are presented to facilitate research and development in this area.
Introduction
Tinoridine, chemically known as ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a thienopyridine derivative with established anti-inflammatory and analgesic properties.[2][3] Its primary mechanism of action involves the inhibition of COX enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Recent studies have also identified Tinoridine as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] This dual mechanism of action makes Tinoridine and its derivatives promising candidates for further investigation and drug development.
The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes, the core scaffold of Tinoridine.[5] This guide will detail a modern and effective protocol for the synthesis of Tinoridine using this reaction.
Synthesis of Tinoridine via the Gewald Reaction
The synthesis of Tinoridine is achieved through a one-pot, three-component Gewald reaction. The reactants are N-benzyl-4-piperidone, an active methylene nitrile (such as ethyl cyanoacetate or methyl cyanoacetate), and elemental sulfur.[6] The reaction is typically catalyzed by a base. A recent advancement in this synthesis utilizes a piperidinium borate catalyst, which has been shown to provide excellent yields in shorter reaction times.[6]
Reaction Scheme
Caption: Gewald reaction for the synthesis of Tinoridine.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Tinoridine via the Gewald reaction using a piperidinium borate catalyst. While a specific yield for Tinoridine was not reported, a "very good yield" was noted under conditions that produced a 96% yield for a similar model reaction.[6]
| Parameter | Value | Reference |
| Reactants | ||
| N-benzyl-4-piperidone | 1.0 equiv | [6] |
| Ethyl Cyanoacetate | 1.0 equiv | [6] |
| Elemental Sulfur | 1.0 equiv | [6] |
| Catalyst | ||
| Piperidinium Borate | 20 mol% | [6] |
| Reaction Conditions | ||
| Solvent | Ethanol/Water (9:1) | [6] |
| Temperature | 100 °C | [6] |
| Reaction Time | ~25 minutes | [6] |
| Yield | ||
| Tinoridine | Very good yield (estimated >90%) | [6] |
| Model Reaction Yield | 96% | [6] |
Experimental Protocol
This protocol is adapted from a general procedure for the Gewald reaction using a piperidinium borate catalyst.[7]
Materials:
-
N-benzyl-4-piperidone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Piperidinium borate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Ethyl acetate and hexanes for TLC mobile phase
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add N-benzyl-4-piperidone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (20 mol%).
-
Add a 9:1 mixture of ethanol and water to the flask to achieve a suitable concentration for stirring.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC using an appropriate mobile phase (e.g., 8:2 hexanes/ethyl acetate).
-
Upon completion of the reaction (typically within 25 minutes), cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in an oven or under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain pure Tinoridine.
-
To obtain Tinoridine Hydrochloride, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Spectroscopic Data
The following table summarizes the expected spectroscopic data for Tinoridine. This data is compiled from publicly available databases.[8]
| Spectroscopy | Data | Reference |
| ¹H NMR | Expected chemical shifts (δ) for key protons. | [8] |
| ¹³C NMR | Expected chemical shifts (δ) for key carbons. | [8] |
| IR (KBr) | Characteristic absorption bands (cm⁻¹). | [8] |
| Mass Spec (GC-MS) | Expected molecular ion peak (m/z). | [8] |
(Note: For detailed spectra, refer to the PubChem database for Tinoridine, CID 5480)
Mechanism of Action: Signaling Pathways
Tinoridine exhibits a dual mechanism of action, targeting both inflammatory and cell death pathways.
COX Inhibition Pathway
As an NSAID, Tinoridine inhibits the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][3]
Caption: Tinoridine's inhibition of the COX pathway.
Nrf2 Activation and Ferroptosis Inhibition Pathway
Tinoridine has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[1][4] This leads to the upregulation of antioxidant enzymes like GPX4, which in turn inhibits ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4]
Caption: Tinoridine's activation of the Nrf2 pathway.
Conclusion
The Gewald reaction provides a robust and efficient pathway for the synthesis of Tinoridine, a drug with significant therapeutic potential owing to its dual mechanism of action. This guide has provided a comprehensive overview of a modern synthetic protocol, including quantitative data and detailed experimental procedures. The elucidation of its role in both COX inhibition and Nrf2-mediated ferroptosis inhibition opens new avenues for research and the development of novel anti-inflammatory and cytoprotective agents. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Tinoridine hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Tinoridine hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
